Fmoc-DOPA(acetonide)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

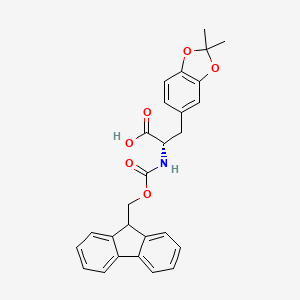

(2S)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO6/c1-27(2)33-23-12-11-16(14-24(23)34-27)13-22(25(29)30)28-26(31)32-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,14,21-22H,13,15H2,1-2H3,(H,28,31)(H,29,30)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZLOTJPHMTVDI-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=C(O1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC2=C(O1)C=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Facile Approach to the Synthesis of Fmoc-DOPA(acetonide)-OH: An In-depth Technical Guide

For researchers and professionals in the fields of peptide synthesis and drug development, the site-specific incorporation of 3,4-dihydroxyphenylalanine (DOPA) into peptides is of significant interest due to DOPA's roles in bioadhesion and neurological processes. This guide provides a detailed technical overview of a robust and efficient protocol for the synthesis of Fmoc-DOPA(acetonide)-OH, a key building block for the solid-phase peptide synthesis (SPPS) of DOPA-containing peptides. The acetonide protecting group for the catechol moiety is particularly advantageous due to its stability and compatibility with the Fmoc SPPS strategy.[1]

Chemical Synthesis Workflow

The synthesis of this compound is a multi-step process that begins with commercially available L-DOPA. The workflow involves the strategic protection of the amino and carboxyl groups, followed by the protection of the catechol side chain, and concluding with deprotection and final Fmoc group installation.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, providing a clear overview of the efficiency of the protocol.

| Step | Product | Starting Material | Yield (%) |

| 1. Amino Group Protection | Phth-DOPA-OH | L-DOPA | 95 |

| 2. Carboxyl Group Protection | Phth-DOPA-OMe | Phth-DOPA-OH | 98 |

| 3. Catechol Group Protection | Phth-DOPA(acetonide)-OMe | Phth-DOPA-OMe | 96 |

| 4. Amino & Carboxyl Group Deprotection | H-DOPA(acetonide)-OH | Phth-DOPA(acetonide)-OMe | 85 |

| 5. Fmoc Group Installation | This compound | H-DOPA(acetonide)-OH | 92 |

| Overall Yield | This compound | L-DOPA | ~70 |

Detailed Experimental Protocols

The following protocols are adapted from a facile and proven synthetic route.[1]

Step 1: Synthesis of N-Phthaloyl-3,4-dihydroxyphenylalanine (Phth-DOPA-OH)

-

Suspend L-DOPA (1.0 eq) and phthalic anhydride (1.1 eq) in anhydrous pyridine.

-

Heat the mixture at 110-120 °C for 2 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with concentrated HCl to a pH of 1-2 to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield Phth-DOPA-OH as a white solid.

Step 2: Synthesis of N-Phthaloyl-3,4-dihydroxyphenylalanine methyl ester (Phth-DOPA-OMe)

-

Suspend Phth-DOPA-OH (1.0 eq) in methanol.

-

Add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give Phth-DOPA-OMe.

Step 3: Synthesis of N-Phthaloyl-3,4-dihydroxyphenylalanine (acetonide) methyl ester (Phth-DOPA(acetonide)-OMe)

-

Dissolve Phth-DOPA-OMe (1.0 eq) in toluene.

-

Add 2,2-dimethoxypropane (B42991) (DMP) (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (TsOH) (0.1 eq).

-

Reflux the mixture for 4 hours with a Dean-Stark trap to remove methanol.

-

Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain Phth-DOPA(acetonide)-OMe.

Step 4: Synthesis of 3,4-dihydroxyphenylalanine (acetonide) (H-DOPA(acetonide)-OH)

-

Dissolve Phth-DOPA(acetonide)-OMe (1.0 eq) in a mixture of ethanol (B145695) and hydrazine hydrate (B1144303) (4.0 eq).

-

Reflux the mixture for 4 hours.

-

After cooling, filter the precipitate (phthalhydrazide).

-

Concentrate the filtrate, then add aqueous lithium hydroxide (B78521) (LiOH) (2.0 eq).

-

Stir the mixture at room temperature for 2 hours to saponify the methyl ester.

-

Neutralize the solution with acetic acid and concentrate under reduced pressure to yield the crude H-DOPA(acetonide)-OH.

Step 5: Synthesis of this compound

-

Dissolve the crude H-DOPA(acetonide)-OH (1.0 eq) in a mixture of 10% aqueous sodium bicarbonate and acetone (B3395972).

-

Add a solution of 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) (1.1 eq) in acetone dropwise at 0 °C.

-

Stir the reaction mixture overnight at room temperature.

-

Remove the acetone under reduced pressure and wash the aqueous layer with ether.

-

Acidify the aqueous layer with 1 N HCl to precipitate the product.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by silica gel chromatography to yield this compound as a white solid.

The optical purity of the synthesized this compound can be confirmed by chiral HPLC analysis, which has shown that the L-DOPA retains its chirality throughout this synthesis process.[1] This synthesized building block is ready for use in standard Fmoc-based solid-phase peptide synthesis protocols.[2][3]

References

Fmoc-DOPA(acetonide)-OH: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Fmoc-DOPA(acetonide)-OH, a key building block for the incorporation of L-3,4-dihydroxyphenylalanine (DOPA) in solid-phase peptide synthesis (SPPS). This document is intended to serve as a valuable resource for professionals in peptide chemistry and drug development.

Core Chemical Properties

This compound is a derivative of the amino acid L-DOPA in which the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the catechol side chain is protected by an acetonide group. This dual protection strategy allows for its direct use in standard Fmoc-based solid-phase peptide synthesis.[1] The acetonide protecting group is stable under the basic conditions required for Fmoc group removal (e.g., piperidine (B6355638) in DMF) but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) cocktails, to reveal the free catechol.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| CAS Number | 852288-18-7 | [2][4] |

| Molecular Formula | C₂₇H₂₅NO₆ | |

| Molecular Weight | 459.49 g/mol | [2] |

| Appearance | White to slight yellow or beige powder | [2] |

| Purity (HPLC) | ≥97.0% (a/a) | |

| Purity (TLC) | ≥98% | [2] |

| Enantiomeric Purity | ≥99.0% (L-isomer) | [2] |

| Melting Point | Not available | [5] |

| Storage Temperature | 15-25°C | [2] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the verification of the identity and purity of this compound.

| Technique | Data |

| ¹H NMR | (500 MHz, CDCl₃): δ 11.15 (br, 1H), 7.81-7.28 (m, 8H), 6.71-6.54 (m, 3H), 5.41 (d, 1H), 4.72 (m, 1H), 4.52-4.24 (m, 3H), 3.18-3.06 (m, 2H), 1.67 (s, 6H). |

| ¹³C NMR | (125 MHz, CDCl₃): δ 176.5, 156.1, 147.8, 146.8, 143.92, 143.81, 141.4 (2C), 128.6, 127.9 (2C), 127.3 (2C), 125.28, 125.22, 122.1, 119.9 (2C), 118.2, 109.6, 108.4, 67.3, 54.9, 47.2, 37.6, 26.0 (2C). |

| ESI-MS | MH⁺, Calculated: 460.18, Found: 459.85. |

| Infrared (IR) | Passes test. |

Experimental Protocols

Synthesis of this compound

A reported facile synthesis of this compound involves a multi-step process starting from L-DOPA.[1] The key steps are outlined below to protect the functional groups sequentially.

Caption: Synthetic pathway for this compound.

Detailed Methodology:

-

Amino Group Protection: L-DOPA is reacted with N-carbethoxyphthalimide to protect the amino group as a phthaloyl (Phth) group.[6]

-

Carboxyl Group Protection: The carboxylic acid of Phth-DOPA-OH is esterified, for example, using thionyl chloride in methanol, to yield the methyl ester.[1]

-

Catechol Protection: The catechol group of Phth-DOPA-OMe is protected by reacting it with 2,2-dimethoxypropane (B42991) (DMP) in the presence of a catalytic amount of p-toluenesulfonic acid (TsOH) to form the acetonide.[1]

-

Deprotection of Amino and Carboxyl Groups: The phthaloyl group is removed using hydrazine, and the methyl ester is saponified with a base like lithium hydroxide (B78521) (LiOH) to give H-DOPA(acetonide)-OH.[1]

-

Fmoc Group Installation: The free amino group of H-DOPA(acetonide)-OH is then reacted with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a weak base such as sodium carbonate to yield the final product, this compound.[1]

Incorporation into Peptides using Fmoc SPPS

This compound can be incorporated into a growing peptide chain using standard Fmoc solid-phase peptide synthesis protocols.

Caption: Workflow for SPPS incorporation.

Detailed Methodology:

-

Resin Preparation: Start with a suitable resin (e.g., Rink amide, Wang) with the N-terminus of the growing peptide chain protected with an Fmoc group.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in N,N-dimethylformamide (DMF) for 10-20 minutes to remove the Fmoc group, exposing the free amine.[7]

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling:

-

Pre-activate this compound (e.g., 2-4 equivalents relative to resin loading) with a suitable coupling reagent such as HCTU (3.8 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.[8]

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction for completion using a qualitative test such as the ninhydrin (B49086) test.[1]

-

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

Deprotection of the Acetonide Group

The acetonide protecting group is typically removed during the final cleavage of the peptide from the resin.

Caption: Final cleavage and acetonide deprotection.

Detailed Methodology:

-

Resin Preparation: After the synthesis is complete, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

-

Cleavage and Deprotection:

-

Treat the dried resin with a cleavage cocktail containing trifluoroacetic acid (TFA). A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).[1] TIS and water act as scavengers to prevent side reactions.

-

Gently agitate the mixture for 2-3 hours at room temperature.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate.

-

Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.

-

-

Isolation and Purification:

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the peptide and purify it using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

-

This guide provides essential technical information for the effective use of this compound in peptide research and development. For further details, consulting the cited literature is recommended.

References

- 1. Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Novabiochem 852288-18-7 [sigmaaldrich.com]

- 3. chempep.com [chempep.com]

- 4. This compound Novabiochem 852288-18-7 [sigmaaldrich.com]

- 5. This compound | CAS#:852288-18-7 | Chemsrc [chemsrc.com]

- 6. US8227628B2 - Method of synthesizing acetonide-protected catechol-containing compounds and intermediates produced therein - Google Patents [patents.google.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Fmoc-DOPA(acetonide)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-DOPA(acetonide)-OH (CAS Number: 852288-18-7), a crucial building block for the synthesis of peptides containing the non-proteinogenic amino acid L-3,4-dihydroxyphenylalanine (DOPA). This document details its chemical and physical properties, provides a detailed synthesis protocol, outlines its application in solid-phase peptide synthesis (SPPS), and presents key experimental workflows in a clear, visual format.

Core Compound Properties

This compound, also known as Fmoc-3,4-dihydroxy-L-phenylalanine, acetonide protected, is a derivative of L-DOPA where the catechol side chain is protected by an acetonide group and the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[1] This dual protection strategy makes it highly suitable for Fmoc-based solid-phase peptide synthesis, preventing unwanted side reactions of the reactive catechol moiety.[2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 852288-18-7 | [1][3][4] |

| Molecular Formula | C₂₇H₂₅NO₆ | [1][3][4] |

| Molecular Weight | 459.49 g/mol | [4][5] |

| Appearance | White to slight yellow or beige powder | [1] |

| Purity (HPLC) | ≥ 97.0% to ≥ 98% | [1][6] |

| Enantiomeric Purity | ≥ 99.0% | |

| Optical Rotation | [a]²⁰D = -26 ± 3° (c=1 in DMF) | [1] |

| Storage Conditions | 0 - 8 °C or 15-25 °C | [1][5] |

| Solubility | Soluble in DMF | [1] |

Synthesis of this compound

A facile and efficient synthesis for this compound has been reported, which ensures the retention of its chiral integrity.[2] The overall process involves the protection of the amino and carboxyl groups of L-DOPA, followed by the acetonide protection of the catechol, and finally, deprotection and Fmoc group introduction.[2]

Experimental Protocol: Synthesis of this compound [2]

This protocol is based on the method described by Waite, J. H., & Papov, V. V. (2011).

Step 1: Protection of L-DOPA

-

Protect the amino group of L-DOPA with a phthaloyl group.

-

Protect the carboxyl group as a methyl ester.

Step 2: Acetonide Protection of the Catechol

-

Dissolve the doubly protected L-DOPA derivative in a suitable solvent.

-

Add 2,2-dimethoxypropane (B42991) (DMP) and a catalytic amount of p-toluenesulfonic acid (TsOH).

-

Reflux the mixture to drive the formation of the acetonide ring across the catechol hydroxyls.

Step 3: Deprotection of Amino and Carboxyl Groups

-

Remove the phthaloyl and methyl ester protecting groups to yield H-DOPA(acetonide)-OH.

Step 4: Fmoc Group Introduction

-

Dissolve the H-DOPA(acetonide)-OH intermediate in a mixture of THF and water (3:1).

-

Perform alkaline hydrolysis using lithium hydroxide.

-

Neutralize the solution to a pH of 7-8 with 1N HCl.

-

Add sodium carbonate (2 equivalents) and Fmoc-OSu (1 equivalent).

-

Stir the reaction mixture to allow for the formation of this compound.

Step 5: Purification

-

Purify the final product using silica-gel flash chromatography with a solvent system of DCM/EtOAc/MeOH. A 74% yield over the two final steps has been reported.[2]

Step 6: Quality Control

-

Confirm the identity of the product using standard analytical techniques (e.g., NMR, MS).

-

Determine the optical purity by chiral HPLC analysis after cleaving the Fmoc and acetonide groups to yield free DOPA.[2]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent for the incorporation of DOPA residues into synthetic peptides via the Fmoc/tBu solid-phase synthesis strategy.[2][3] DOPA-containing peptides are of significant interest in biomaterials and medicine due to their adhesive properties and role in biological processes.[2]

Experimental Protocol: Incorporation of this compound into a Peptide Sequence

This protocol outlines the general steps for incorporating this compound into a peptide chain on a solid support (e.g., 2-chlorotrityl chloride resin).[2]

Step 1: Resin Preparation

-

Swell the resin in a suitable solvent like Dichloromethane (DCM).

-

If starting a new peptide, attach the first Fmoc-protected amino acid to the resin.

Step 2: Fmoc Deprotection

-

Treat the resin-bound peptide with a 20-25% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminal amino acid.

-

Wash the resin thoroughly with DMF and DCM.

Step 3: Coupling of this compound

-

Activate this compound using a standard coupling reagent (e.g., HBTU, TBTU, DIC/HOBt) in DMF.

-

Add the activated amino acid solution to the deprotected resin-bound peptide.

-

Allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours).

-

Wash the resin to remove excess reagents.

Step 4: Chain Elongation

-

Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.

Step 5: Cleavage and Side-Chain Deprotection

-

Once the peptide synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

A common cleavage cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[2] This mixture simultaneously cleaves the peptide from the resin and removes the acetonide protecting group from the DOPA side chain, along with other acid-labile side-chain protecting groups.[3]

Step 6: Peptide Precipitation and Purification

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Fmoc-SPPS Workflow for DOPA-containing Peptides

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Applications and Significance

The acetonide protection of the DOPA catechol is advantageous as it is stable to the basic conditions required for Fmoc group removal during SPPS.[2] This stability, combined with its straightforward removal under acidic cleavage conditions, makes this compound a valuable tool for:

-

Biomaterials Science: Synthesizing peptides inspired by marine adhesive proteins for applications in medical adhesives and underwater coatings.[2]

-

Drug Development: Creating bioactive peptides where DOPA's unique properties, such as its potential for cross-linking or acting as a precursor to dopamine, are desired.[1][4]

-

Cosmetic Formulations: Exploring the antioxidant properties of DOPA-containing peptides for skin health and anti-aging products.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. This compound | 852288-18-7 | FF50726 [biosynth.com]

- 5. This compound Novabiochem 852288-18-7 [sigmaaldrich.com]

- 6. SmallMolecules.com | this compound (Inquiry) from creativepeptides | SmallMolecules.com [smallmolecules.com]

Fmoc-DOPA(acetonide)-OH: A Technical Guide for Advanced Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,2-dimethylbenzo[d][1][2]dioxol-5-yl)propanoic acid, commonly known as Fmoc-DOPA(acetonide)-OH. It is a critical building block for the synthesis of peptides containing 3,4-dihydroxyphenylalanine (DOPA) using Fmoc solid-phase peptide synthesis (SPPS).[1][3] The acetonide group provides robust protection for the reactive catechol side chain of DOPA, which is compatible with standard Fmoc-SPPS conditions and can be readily removed during the final cleavage from the resin with aqueous trifluoroacetic acid (TFA) mixtures.[1][4]

Core Properties and Specifications

This compound is a white to beige powder used in peptide synthesis.[4][5] Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 852288-18-7 | [2][6][7] |

| Molecular Formula | C₂₇H₂₅NO₆ | [6][7] |

| Molecular Weight | 459.49 g/mol | [4][6] |

| Appearance | White to slight yellow to beige powder | [5] |

| Assay (HPLC) | ≥97.0% | [4] |

| Purity (TLC) | ≥98% | [5] |

| Enantiomeric Purity | ≥99.0% | [5] |

| Storage Temperature | 15-25°C | [4] |

Chemical Structure

The structure of this compound consists of the L-DOPA core, where the catechol hydroxyl groups are protected as a cyclic acetal (B89532) (acetonide). The alpha-amino group is protected by the base-labile Fmoc group, making it suitable for iterative peptide synthesis.

References

- 1. Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:852288-18-7 | Chemsrc [chemsrc.com]

- 3. chempep.com [chempep.com]

- 4. This compound Novabiochem 852288-18-7 [sigmaaldrich.com]

- 5. This compound Novabiochem 852288-18-7 [sigmaaldrich.com]

- 6. This compound | 852288-18-7 | FF50726 [biosynth.com]

- 7. advancedchemtech.com [advancedchemtech.com]

Fmoc-DOPA(acetonide)-OH: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-DOPA(acetonide)-OH, a key building block for the synthesis of peptides containing 3,4-dihydroxyphenylalanine (DOPA). This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical properties, experimental protocols for its use in solid-phase peptide synthesis, and insights into the biological significance of DOPA-containing peptides.

Core Compound Data

This compound is a protected amino acid derivative essential for the incorporation of DOPA residues into synthetic peptides using the Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy. The acetonide protection of the catechol side chain prevents unwanted side reactions during synthesis and is readily removed during the final cleavage step.

| Property | Value | Citations |

| Molecular Weight | 459.49 g/mol | [1][2] |

| Molecular Formula | C₂₇H₂₅NO₆ | [1][2] |

| CAS Number | 852288-18-7 | [1][2] |

| Appearance | White to slightly yellow/beige powder | [1] |

| Application | Fmoc Solid-Phase Peptide Synthesis | [1][3] |

| Purity | ≥ 98% (TLC), ≥ 97.0% (HPLC) | [1] |

| Enantiomeric Purity | ≥ 99.0% | [1] |

| Storage Temperature | 15-25°C | [1] |

Experimental Protocols: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following section details a generalized protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS.

Resin Preparation and Swelling

-

Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).

-

Place the resin in a reaction vessel and swell in N,N-Dimethylformamide (DMF) for at least 1-2 hours at room temperature with gentle agitation.

-

Drain the DMF from the reaction vessel.

Fmoc Deprotection

-

Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the swollen resin.

-

Agitate the mixture for 3 minutes, then drain the solution.

-

Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc protecting group.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

Amino Acid Coupling

This step describes the coupling of the subsequent amino acid, which can be this compound or another Fmoc-protected amino acid.

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading capacity) and a coupling reagent such as HCTU (2.9-4.5 equivalents) or a mixture of BOP/HOBt (3 equivalents each) in a minimal amount of DMF.

-

Add a hindered base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and mix well to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature. The completion of the coupling reaction can be monitored using a colorimetric method such as the Kaiser test. For sterically hindered amino acids, a longer coupling time or a double coupling may be necessary.

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with Dichloromethane (DCM) and dry it under vacuum.

-

Prepare a cleavage cocktail. For peptides containing this compound, a cleavage mixture containing trifluoroacetic acid (TFA) and water is essential for the deprotection of the DOPA side chain. A common cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v). TIS acts as a scavenger to prevent side reactions.

-

Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

Peptide Purification

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Biological Context

To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the experimental workflow of Fmoc-SPPS and a relevant biological signaling pathway involving DOPA-containing proteins.

Caption: Experimental workflow for Fmoc solid-phase peptide synthesis (SPPS).

DOPA-containing proteins, such as mussel foot proteins (MFPs), have been shown to possess significant biological activity, including antioxidant and cytoprotective effects. Research has indicated that MFPs can activate key cell signaling pathways, such as the PI3K/Akt and Nrf2/HO-1 pathways, to protect cells from oxidative stress.[4]

Caption: Activation of PI3K/Akt and Nrf2/HO-1 signaling pathways by DOPA-rich proteins.

Conclusion

This compound is an indispensable reagent for the synthesis of DOPA-containing peptides. Its use in Fmoc-SPPS allows for the controlled incorporation of this versatile amino acid, opening avenues for research into novel bioadhesives, drug delivery systems, and therapeutics that leverage the unique properties of DOPA. The provided protocols and diagrams serve as a foundational guide for researchers embarking on the synthesis and application of these promising biomolecules.

References

- 1. L-DOPA - Wikipedia [en.wikipedia.org]

- 2. l-Dopa in small peptides: an amazing functionality to form supramolecular materials - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Current Advances in L-DOPA and DOPA-Peptidomimetics: Chemistry, Applications and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Highly Soluble Mussel Foot Protein Enhances Antioxidant Defense and Cytoprotection via PI3K/Akt and Nrf2/HO-1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Acetonide Protection of the DOPA Catechol Group: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-DOPA (L-3,4-dihydroxyphenylalanine) is a cornerstone in the treatment of Parkinson's disease, acting as a precursor to the neurotransmitter dopamine.[1][2][3] Its chemical structure, featuring a reactive catechol group, presents significant challenges during the synthesis of L-DOPA derivatives and DOPA-containing peptides.[4][5] Unprotected catechol moieties are susceptible to oxidation and can undergo unwanted side reactions. Therefore, effective protection of the catechol group is paramount for successful chemical manipulation.

This technical guide provides an in-depth overview of the acetonide protection of the DOPA catechol group, a widely used strategy due to the stability of the resulting protected compound and the mild deprotection conditions. We will delve into the synthetic strategies, experimental protocols, and potential pitfalls, presenting quantitative data in structured tables and visualizing key processes with diagrams.

The Challenge: The Pictet-Spengler Reaction

Direct acetonide protection of the DOPA catechol in the presence of an acid catalyst and acetone (B3395972) or its ketal is often hampered by a significant side reaction known as the Pictet-Spengler condensation.[5][6] This reaction leads to the formation of a tetrahydroisoquinoline derivative, a stable byproduct that is difficult to convert to the desired acetonide-protected DOPA.[5] This side reaction significantly reduces the yield of the target molecule and complicates the purification process.

To circumvent this issue, a multi-step approach is necessary, involving the protection of the amino and carboxyl groups of L-DOPA prior to the acetonide protection of the catechol.[4]

Caption: The competing Pictet-Spengler reaction during direct acetonide protection of L-DOPA.

A Robust Strategy: Stepwise Protection

A reliable method to achieve acetonide protection of the DOPA catechol involves a three-stage process:

-

Protection of the Amino and Carboxyl Groups: The amino and carboxyl groups of L-DOPA are first protected to prevent their interference in subsequent steps. Common protecting groups include phthaloyl (Phth) for the amino group and a methyl ester for the carboxyl group.[4]

-

Acetonide Protection of the Catechol: With the amino and carboxyl groups masked, the catechol moiety can be efficiently protected using 2,2-dimethoxypropane (B42991) (DMP) in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid (TsOH).[4][6]

-

Deprotection of the Amino and Carboxyl Groups (Optional): If the final product requires free amino and carboxyl groups, these protecting groups can be selectively removed. For instance, the phthaloyl group can be cleaved with hydrazine (B178648), and the methyl ester can be hydrolyzed.[4]

Caption: A general workflow for the successful acetonide protection of the L-DOPA catechol group.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the key steps in the acetonide protection of L-DOPA, based on published literature.

Table 1: Protection of L-DOPA Amino and Carboxyl Groups

| Step | Starting Material | Reagents | Solvent | Yield | Reference |

| Amino Protection | L-DOPA | N-Carbethoxyphthalimide, Borax (B76245), Na₂CO₃ | Water | ~92% (for two steps) | [4] |

| Carboxyl Protection | Phth-DOPA-OH | SOCl₂/MeOH | Methanol (B129727) | ~92% (for two steps) | [4] |

Table 2: Acetonide Protection of the Catechol Group

| Starting Material | Reagents | Solvent | Catalyst | Reaction Time | Yield | Reference |

| Phth-DOPA-OMe | 2,2-Dimethoxypropane (DMP) | Benzene | p-Toluenesulfonic acid (TsOH) | Reflux | 83% | [4] |

| N-Tfa-dopamine | 2,2-Dimethoxypropane (DMP) | Benzene | p-Toluenesulfonic acid (TsOH) | 1.5 h | ~89% | [6] |

Table 3: Deprotection of Protecting Groups

| Step | Starting Material | Reagents | Solvent | Yield | Reference |

| Phthaloyl Deprotection | Phth-DOPA(acetonide)-OMe | Hydrazine (H₂NNH₂) | DCM/MeOH | 56% | [4] |

| Methyl Ester Deprotection | H-DOPA(acetonide)-OMe | Lithium hydroxide (B78521) (LiOH) | THF/H₂O | Not specified | [4] |

| Acetonide Deprotection | Fmoc-DOPA(acetonide)-OH containing peptide | TFA/TIS/H₂O (95:2.5:2.5) | - | Complete | [4][7][8][9] |

Experimental Protocols

The following are detailed experimental protocols for the key reactions involved in the acetonide protection of L-DOPA.

Protocol 1: Synthesis of Phth-DOPA-OMe[4]

-

Amino Group Protection:

-

Dissolve L-DOPA in a borax buffer.

-

Adjust the pH of the solution to 9.5 with sodium carbonate.

-

Add N-carbethoxyphthalimide and stir the mixture overnight to yield Phth-DOPA-OH.

-

-

Carboxyl Group Protection:

-

React the crude Phth-DOPA-OH with thionyl chloride (SOCl₂) in methanol to produce Phth-DOPA-OMe.

-

The combined yield for these two steps is approximately 92%.

-

Protocol 2: Acetonide Protection of Phth-DOPA-OMe[4]

-

Reflux a solution of Phth-DOPA-OMe and 2,2-dimethoxypropane (DMP) in anhydrous benzene.

-

Add a catalytic amount of p-toluenesulfonic acid (TsOH) (4.5 mol%).

-

Continuously remove the methanol byproduct to drive the reaction to completion.

-

The reaction typically yields approximately 83% of Phth-DOPA(acetonide)-OMe.

Protocol 3: Deprotection of the Phthaloyl Group[4]

-

Dissolve Phth-DOPA(acetonide)-OMe in a 1:1 mixture of dichloromethane (B109758) (DCM) and methanol.

-

Cool the solution to 2°C.

-

Add hydrazine (H₂NNH₂) to the solution to cleave the phthaloyl group.

-

This step yields H-DOPA(acetonide)-OMe in approximately 56% yield.

Protocol 4: Deprotection of the Acetonide Group[4][7][8][9]

-

Treat the acetonide-protected compound with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.

-

A common mixture is TFA/TIS/H₂O in a ratio of 95:2.5:2.5.

-

This procedure results in the complete removal of the acetonide protecting group.

Application in Peptide Synthesis

Acetonide-protected DOPA derivatives, such as this compound, are valuable building blocks in solid-phase peptide synthesis (SPPS).[4][10] The acetonide group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) and can be removed simultaneously with other acid-labile protecting groups during the final cleavage from the solid support.[4]

Caption: Incorporation of acetonide-protected DOPA into peptides via Fmoc-SPPS.

Conclusion

The acetonide protection of the DOPA catechol group is a critical enabling strategy for the synthesis of complex DOPA derivatives and peptides. While direct protection is challenging due to the competing Pictet-Spengler reaction, a stepwise approach involving the initial protection of the amino and carboxyl groups provides a reliable and high-yielding route to the desired acetonide-protected intermediate. The stability of the acetonide group to a range of reaction conditions, coupled with its facile removal under acidic conditions, makes it an invaluable tool for researchers, scientists, and drug development professionals working with this important amino acid.

References

- 1. Current Advances in L-DOPA and DOPA-Peptidomimetics: Chemistry, Applications and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-DOPA - Wikipedia [en.wikipedia.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.msu.edu [chemistry.msu.edu]

- 6. Acetonide Protection of Dopamine for the Synthesis of Highly Pure N-docosahexaenoyldopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

- 8. This compound Novabiochem 852288-18-7 [sigmaaldrich.com]

- 9. This compound Novabiochem 852288-18-7 [sigmaaldrich.com]

- 10. US20100087622A1 - Method of Synthesizing Acetonide-Protected Catechol-Containing Compounds and Intermediates Produced Therein - Google Patents [patents.google.com]

The Pivotal Role of DOPA in Protein Structure and Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dihydroxyphenylalanine (DOPA) is a unique, redox-active amino acid that plays a critical role in the structure and function of a diverse range of proteins. Arising from the post-translational modification of tyrosine residues or, in some instances, through direct translational incorporation, DOPA imparts remarkable properties to proteins, most notably in the realm of bio-adhesion.[1] The versatile chemistry of its catechol side chain, capable of engaging in hydrogen bonding, metal chelation, and covalent cross-linking, makes DOPA a focal point of research in materials science, biomechanics, and medicine. This technical guide provides a comprehensive overview of the multifaceted roles of DOPA in protein biology, with a focus on its impact on protein structure, function, and its implications for technological and therapeutic applications.

The Genesis of Protein-Bound DOPA

DOPA can be incorporated into proteins through several mechanisms:

-

Enzymatic Conversion of Tyrosine: The most common pathway for DOPA formation in proteins is the enzymatic hydroxylation of tyrosine residues. This conversion is primarily catalyzed by tyrosinase, a copper-containing enzyme that oxidizes tyrosine to DOPA and further to dopaquinone.[2][3] This process is fundamental to the production of melanin (B1238610) and is harnessed by various organisms, most notably marine mussels, to create adhesive proteins.[4]

-

Hydroxyl Radical-Mediated Formation: Tyrosine residues in proteins are susceptible to attack by hydroxyl radicals, one of the most reactive oxygen species. This interaction can lead to the formation of DOPA, making protein-bound DOPA a significant product of oxidative damage to proteins.[5]

-

Translational Incorporation: Although less common, L-DOPA can be mistakenly incorporated into proteins in place of tyrosine during protein synthesis.[6] This has been observed in vitro and is a subject of investigation in the context of L-DOPA therapy for Parkinson's disease, where it may lead to protein misfolding and aggregation.[6][7]

Impact of DOPA on Protein Structure

The presence of DOPA residues can significantly influence the local and global structure of proteins. The catechol side chain of DOPA is capable of forming strong interactions that can stabilize protein conformations or drive the formation of higher-order structures.

One of the most well-studied examples is the role of DOPA in the structural integrity of mussel byssal threads. DOPA residues can form coordination complexes with metal ions, particularly iron (Fe³⁺), which act as cross-links, reinforcing the protein matrix and contributing to the remarkable toughness and elasticity of these biological materials.[8][9]

However, the introduction of DOPA is not without potential drawbacks. The translational incorporation of L-DOPA in place of tyrosine has been shown to induce protein misfolding and promote aggregation.[6] This is a critical consideration in the long-term treatment of Parkinson's disease with L-DOPA, as the accumulation of DOPA-containing proteins could potentially contribute to cellular toxicity.[6][7]

Functional Consequences of DOPA Incorporation

The functional roles of DOPA in proteins are largely dictated by the versatile chemistry of its catechol moiety. These functions can be broadly categorized into adhesion and cohesion, redox activity, and potential roles in cellular signaling.

Adhesion and Cohesion: The Mussel Adhesive Paradigm

Marine mussels are renowned for their ability to adhere to a wide range of surfaces in turbulent aquatic environments. This remarkable feat is mediated by mussel foot proteins (mfps), which are rich in DOPA.[10][11] The role of DOPA in mussel adhesion is twofold:

-

Adhesion: The catechol group of DOPA can form strong, yet reversible, non-covalent interactions with both organic and inorganic surfaces.[12] These interactions include hydrogen bonds and coordination bonds with metal oxides.[12] The ability of DOPA to engage in multiple binding modes allows mussels to adhere to a diverse array of substrates.[8]

-

Cohesion: The cohesive strength of the mussel adhesive plaque is largely due to the cross-linking of mfps. This is achieved through the oxidation of DOPA to dopaquinone, a highly reactive intermediate. Dopaquinone can then form covalent bonds with other amino acid residues, such as cysteine and lysine, or with other DOPA residues to form di-DOPA cross-links.[13][14] This process effectively "cures" the adhesive, providing it with the necessary mechanical strength and water resistance.

The redox state of DOPA is therefore a critical determinant of its function, with the reduced form being primarily responsible for adhesion and the oxidized form driving cohesion.[10]

Redox Activity and Oxidative Stress

Protein-bound DOPA is a redox-active species that can participate in electron transfer reactions. It is a major reductant formed during hydroxyl radical damage to proteins and can reduce metal ions such as iron and copper.[5] This property has a dual nature. On one hand, the reducing capacity of protein-bound DOPA may play a role in replenishing reduced transition metal ions involved in essential biological processes.[5] On the other hand, the redox cycling of DOPA between its catechol and quinone forms can generate reactive oxygen species, potentially leading to oxidative damage to other biomolecules, including DNA.[15]

Elevated levels of protein-bound DOPA have been observed in several pathologies associated with oxidative stress, such as atherosclerosis and cataract formation.[15] This suggests that protein-bound DOPA may serve as a biomarker for oxidative damage.

Role in Cellular Signaling

The role of protein-bound DOPA in cellular signaling is an emerging area of research. There is evidence to suggest that protein-bound DOPA, as a product of oxidative stress, may act as a signal to trigger antioxidant defense mechanisms.[16] One proposed mechanism involves the activation of the transcription factor NF-κB.[16] Dopamine (B1211576), a metabolite of DOPA, has been shown to activate NF-κB in primary human macrophages.[17][18] While the direct link between protein-bound DOPA and NF-κB activation requires further investigation, it presents an intriguing possibility for how cells sense and respond to oxidative damage.

Quantitative Data on DOPA in Proteins

The following tables summarize key quantitative data related to the DOPA content in mussel foot proteins and the mechanical properties associated with DOPA-mediated interactions.

| Mussel Foot Protein | DOPA Content (mol%) | Source Organism | Reference |

| mfp-1 | ~15-19.2 | Mytilus edulis, Mytilus californianus | [5][19] |

| mfp-3 | ~15-20 | Mytilus edulis | [5][10][19] |

| mfp-5 | ~25.5-30 | Mytilus californianus | [5][10][13] |

| mfp-6 | <5 | Mytilus californianus | [19] |

Table 1: DOPA Content in Various Mussel Foot Proteins. The DOPA content varies significantly among different mussel foot proteins, which correlates with their specific functions in the adhesive plaque.

| Interaction | Adhesion Force (pN) | Technique | Reference |

| Single DOPA - Rutile TiO₂ Surface | 40 - 800 | AFM-based single-molecule force spectroscopy | [8] |

| Polydopamine - Oxide Surface | 200 - 800 (up to 1000) | Single-molecule force spectroscopy | [2] |

| DOPA - C₆H₅-terminated surface | Strongest adhesion | Chemical Force Microscopy | [1] |

| DOPA - OH-terminated surface | Weakest adhesion | Chemical Force Microscopy | [1] |

Table 2: Adhesion Forces of DOPA-Mediated Interactions. The adhesion force of a single DOPA molecule can be substantial and is highly dependent on the nature of the interacting surface.

| Material | Young's Modulus (kPa) | Cross-linking Agent | Reference |

| Gelatin Hydrogel (control) | 4.77 ± 0.73 | - | [20] |

| Gelatin Hydrogel (MGO cross-linked) | ~9.35 | Methylglyoxal | [20] |

| Fe³⁺-crosslinked Hydrogel | up to 100 | Fe³⁺ | [21] |

Table 3: Mechanical Properties of DOPA-Crosslinked Hydrogels. Cross-linking via DOPA or DOPA-metal ion complexes significantly enhances the mechanical stiffness of hydrogels.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study DOPA in proteins.

Quantification of Protein-Bound DOPA by HPLC

Objective: To determine the concentration of DOPA in protein hydrolysates.

Methodology:

-

Protein Hydrolysis: Proteins are hydrolyzed to their constituent amino acids, typically by acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours).

-

Chromatographic Separation: The amino acid mixture is separated by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.

-

Detection: DOPA can be detected by its native fluorescence or more sensitively by electrochemical detection.

-

-

Quantification: The concentration of DOPA is determined by comparing the peak area to that of a known standard.

In Vitro Formation of DOPA in Proteins using Tyrosinase

Objective: To enzymatically convert tyrosine residues in a protein to DOPA for subsequent studies.

Methodology:

-

Reaction Setup: The protein of interest is incubated with mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Substrate and Cofactors: L-tyrosine can be added as a substrate. The reaction requires molecular oxygen.

-

Reaction Monitoring: The formation of DOPA can be monitored spectrophotometrically by the appearance of dopachrome (B613829) at 475 nm or by taking aliquots for HPLC analysis.

-

Reaction Termination: The reaction can be stopped by adding an inhibitor of tyrosinase or by heat inactivation.

-

Purification: The DOPA-containing protein is purified from the reaction mixture using standard chromatography techniques (e.g., size-exclusion or ion-exchange chromatography).

Assessment of DOPA-Induced Protein Aggregation

Objective: To determine if the presence of DOPA in a protein leads to aggregation.

Methodology:

-

Sample Preparation: Prepare solutions of the DOPA-containing protein and a control protein (without DOPA) in a suitable buffer.

-

Incubation: Incubate the protein solutions under conditions that may promote aggregation (e.g., elevated temperature, agitation).

-

Aggregation Monitoring: Aggregation can be monitored by several methods:

-

Light Scattering: An increase in light scattering at a specific wavelength (e.g., 360 nm) indicates the formation of aggregates.[22]

-

Thioflavin T (ThT) Fluorescence: ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid-like fibrils.

-

Size-Exclusion Chromatography (SEC): The formation of high-molecular-weight aggregates can be detected by a shift in the elution profile.

-

Electron Microscopy: Transmission electron microscopy (TEM) or atomic force microscopy (AFM) can be used to visualize the morphology of the aggregates.

-

Measurement of Adhesion Forces using Atomic Force Microscopy (AFM)

Objective: To quantify the adhesion force between a DOPA-functionalized surface and a substrate.

Methodology:

-

AFM Tip Functionalization: An AFM tip is chemically modified to present DOPA molecules at its apex. This can be achieved through self-assembled monolayers or by covalently attaching DOPA-containing peptides.[23][24]

-

Force Spectroscopy: The functionalized AFM tip is brought into contact with the substrate of interest and then retracted. The deflection of the cantilever during retraction is measured to generate a force-distance curve.

-

Data Analysis: The adhesion force is determined from the "pull-off" force required to separate the tip from the surface. Multiple measurements are taken to obtain a statistical distribution of adhesion forces.

-

Control Experiments: Control experiments are performed with non-functionalized tips or tips functionalized with other amino acids (e.g., tyrosine) to ensure the specificity of the DOPA-surface interaction.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the study of DOPA in proteins.

Caption: The enzymatic synthesis of dopamine from tyrosine.

Caption: The dual role of DOPA in adhesion and cohesion.

Caption: A typical experimental workflow for studying DOPA-induced protein aggregation.

Conclusion

The incorporation of DOPA into proteins imparts a remarkable array of functionalities that are central to diverse biological processes and hold immense potential for technological innovation. From the tenacious adhesion of marine mussels to the complex redox chemistry influencing cellular health and disease, DOPA stands out as a key post-translational modification. A thorough understanding of the mechanisms by which DOPA influences protein structure and function is crucial for the rational design of novel biomaterials, adhesives, and therapeutic strategies. The experimental approaches outlined in this guide provide a framework for researchers to further unravel the complexities of DOPA-containing proteins and harness their unique properties for a wide range of applications. As research in this field continues to advance, the versatile chemistry of DOPA is poised to inspire the development of next-generation materials and medical interventions.

References

- 1. Molecular interactions between DOPA and surfaces with different functional groups: a chemical force microscopy study - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04228K [pubs.rsc.org]

- 2. escholarship.org [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Adhesion of mussel foot proteins to different substrate surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medium.com [medium.com]

- 7. researchgate.net [researchgate.net]

- 8. Single-Molecule Force Spectroscopy Reveals Multiple Binding Modes between DOPA and Different Rutile Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human gelatin tissue-adhesive hydrogels prepared by enzyme-mediated biosynthesis of DOPA and Fe3+ ion crosslinking - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 10. Mussel protein adhesion depends on thiol-mediated redox modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. v1.devtoolsdaily.com [v1.devtoolsdaily.com]

- 13. Peptide Length and Dopa Determine Iron-Mediated Cohesion of Mussel Foot Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolism of protein-bound DOPA in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The molecular mechanisms underlying mussel adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Single-molecule study of the synergistic effects of positive charges and Dopa for wet adhesion - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 17. Dopamine activates NF-κB and primes the NLRP3 inflammasome in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activation of nuclear transcription factor kappa B (NF-kappaB) is essential for dopamine-induced apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Adhesion mechanisms of the mussel foot proteins mfp-1 and mfp-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Fe3+-Modulated In Situ Formation of Hydrogels with Tunable Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Investigating Single Molecule Adhesion by Atomic Force Spectroscopy [jove.com]

- 24. pubs.acs.org [pubs.acs.org]

Applications of DOPA-Containing Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-dihydroxyphenylalanine (DOPA), a naturally occurring amino acid, is a key component responsible for the remarkable adhesive properties of mussel foot proteins. This technical guide provides an in-depth overview of the burgeoning applications of DOPA-containing peptides, inspired by the adhesive prowess of marine mussels. We delve into their synthesis, diverse applications in bioadhesion, tissue engineering, and drug delivery, and provide detailed experimental protocols for their characterization. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to harness the potential of DOPA-containing peptides in their respective fields.

Introduction

Nature has long been a source of inspiration for scientific innovation. The ability of marine mussels to firmly adhere to a variety of surfaces in wet and turbulent environments has particularly captivated materials scientists and biomedical researchers. This exceptional underwater adhesion is primarily attributed to the presence of L-3,4-dihydroxyphenylalanine (DOPA) residues in mussel foot proteins (Mfps).[1][2][3] The catechol side chain of DOPA is capable of a diverse range of interactions, including hydrogen bonding, metal coordination, and covalent cross-linking, which collectively contribute to strong and durable adhesion.[4]

This guide explores the synthesis and multifaceted applications of synthetic peptides incorporating DOPA. These biomimetic peptides are at the forefront of developing advanced bioadhesives, smart biomaterials for tissue regeneration, and targeted drug delivery systems. We will examine the quantitative aspects of their performance, detail key experimental procedures, and visualize the underlying molecular mechanisms.

Synthesis of DOPA-Containing Peptides

The synthesis of DOPA-containing peptides is primarily achieved through solid-phase peptide synthesis (SPPS). A critical aspect of this process is the protection of the reactive catechol group of DOPA to prevent unwanted side reactions during peptide chain elongation.

Protecting Groups for DOPA

Commonly used protecting groups for the catechol moiety include:

-

Acetonide: This group can be removed under mild acidic conditions.

-

tert-Butyldimethylsilyl (TBDMS) and tert-Butyldiphenylsilyl (TBDPS): These silyl (B83357) ethers offer robust protection and can be cleaved with fluoride (B91410) ions.[5]

-

Phthaloyl group: Used for protecting the amino group of DOPA.[5]

The choice of protecting group strategy is crucial for a successful synthesis and depends on the overall peptide sequence and desired cleavage conditions. Fmoc (9-fluorenylmethyloxycarbonyl) is often preferred for the protection of the α-amino group due to milder deprotection conditions compared to Boc (tert-butyloxycarbonyl) chemistry.[5]

Solid-Phase Peptide Synthesis (SPPS) Protocol

A general workflow for the manual Fmoc-based SPPS of a DOPA-containing peptide is outlined below.

Materials:

-

Rink Amide resin (or other suitable solid support)

-

Fmoc-protected amino acids

-

Fmoc-DOPA(acetonide)-OH (or other protected DOPA derivative)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours.

-

To ensure complete coupling, a ninhydrin (B49086) test can be performed.

-

Wash the resin with DMF (3-5 times) and DCM (2-3 times).

-

-

Coupling of Protected DOPA: Follow the same procedure as in step 3, using the protected Fmoc-DOPA derivative.

-

Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin.

-

Gently agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF) and analytical HPLC.

Applications in Bioadhesion and Surface Modification

The primary and most explored application of DOPA-containing peptides is in the development of bioadhesives and surface coatings, leveraging their strong and versatile adhesion capabilities.

Adhesion to Various Surfaces

DOPA-containing peptides exhibit remarkable adhesion to a wide range of organic and inorganic surfaces, including metals, metal oxides, polymers, and biological tissues.[4] The catechol group can interact with surfaces through multiple mechanisms:

-

Hydrogen Bonding: The hydroxyl groups of the catechol can act as both hydrogen bond donors and acceptors.

-

Metal Coordination: The catechol can form strong coordinate bonds with metal ions and metal oxide surfaces, such as titanium dioxide (TiO₂) and iron oxide.[6]

-

Covalent Cross-linking: Under oxidative conditions, the catechol is oxidized to a highly reactive quinone, which can form covalent bonds with nucleophilic groups on surfaces or with other DOPA residues.

-

π-π Stacking and Cation-π Interactions: The aromatic ring of DOPA can participate in π-π stacking with other aromatic molecules and cation-π interactions with positively charged groups.[4]

Quantitative Adhesion Data

The adhesion strength of DOPA-containing peptides has been quantified using techniques like Atomic Force Microscopy (AFM) and the Surface Forces Apparatus (SFA). The data clearly demonstrates the critical role of DOPA in mediating adhesion.

| Peptide/Material | Substrate | Adhesion Energy (μJ/m²) | Cohesion Strength (mN/m) | Measurement Technique | Reference |

| Mussel-inspired peptide (18 mol% DOPA) | Mica | ~1.5 | - | SFA | [6] |

| Mussel-inspired peptide (18 mol% DOPA) | TiO₂ | ~5 (short contact), ~9 (long contact) | - | SFA | [6] |

| Mussel-inspired peptide (27 mol% DOPA) | - | - | 2.1 | SFA | [6] |

| NKC-DOPA₁ | Polystyrene | 2.7 μg/cm² (adsorbed mass) | - | Bicinchoninic acid assay | [7] |

| NKC-DOPA₃ | Polystyrene | 4.9 μg/cm² (adsorbed mass) | - | Bicinchoninic acid assay | [7] |

| NKC-DOPA₅ | Polystyrene | 7.2 μg/cm² (adsorbed mass) | - | Bicinchoninic acid assay | [7] |

| NKC-DOPA₇ | Polystyrene | 12.8 μg/cm² (adsorbed mass) | - | Bicinchoninic acid assay | [7] |

Table 1: Quantitative Adhesion and Cohesion Data for DOPA-Containing Peptides.

Experimental Protocol: Adhesion Force Measurement using AFM

Materials:

-

Atomic Force Microscope (AFM)

-

AFM cantilevers (e.g., silicon nitride)

-

Substrate of interest (e.g., mica, TiO₂-coated silicon wafer)

-

Solution of DOPA-containing peptide

-

Buffer solution (e.g., acetate (B1210297) buffer)

Procedure:

-

Substrate Preparation: Clean the substrate to ensure a contaminant-free surface. For example, mica can be freshly cleaved.

-

AFM Cantilever Functionalization (Optional): The AFM tip can be functionalized with the peptide for single-molecule force spectroscopy.

-

Sample Preparation: A thin film of the DOPA-containing peptide can be adsorbed onto the substrate by incubating it in the peptide solution.

-

AFM Measurement:

-

Mount the substrate in the AFM fluid cell.

-

Fill the cell with buffer solution.

-

Engage the AFM tip with the surface.

-

Perform force-distance spectroscopy:

-

Approach the tip towards the surface until it makes contact.

-

Apply a defined contact force for a specific duration (dwell time).

-

Retract the tip from the surface.

-

-

The deflection of the cantilever during retraction is measured and converted into force. The maximum downward deflection before the tip snaps off the surface corresponds to the pull-off force, which is a measure of the adhesion force.

-

-

Data Analysis:

-

Generate force-distance curves from the collected data.

-

Calculate the adhesion force from the pull-off force using the cantilever's spring constant (F = k * d, where F is the force, k is the spring constant, and d is the deflection).

-

Repeat the measurements at multiple locations on the surface to obtain statistically significant data.

-

Applications in Tissue Engineering and Regenerative Medicine

DOPA-containing peptides are highly promising for tissue engineering applications due to their biocompatibility, biodegradability, and ability to form hydrogels that can mimic the extracellular matrix (ECM).

DOPA-Based Hydrogels

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. DOPA-containing peptides can be cross-linked to form hydrogels through several mechanisms:

-

Oxidative Cross-linking: The oxidation of DOPA to dopaquinone (B1195961) leads to the formation of covalent cross-links between peptide chains. This can be initiated by oxidizing agents like sodium periodate (B1199274) or enzymes like tyrosinase.

-

Metal Ion Coordination: Divalent or trivalent metal ions (e.g., Fe³⁺) can coordinate with the catechol groups of DOPA, forming non-covalent cross-links.

The mechanical properties of these hydrogels, such as stiffness and elasticity, can be tuned by controlling the DOPA concentration, the type and concentration of the cross-linking agent, and the peptide sequence.[8]

| Hydrogel Composition | Storage Modulus (G') | Cross-linking Method | Reference |

| P11-4 (15 mg/ml) | 2 kPa | Self-assembly | [8] |

| P11-4 (30 mg/ml) | 4.6 kPa | Self-assembly | [8] |

| P11-8 (15 mg/ml) | 31 kPa | Self-assembly | [8] |

| P11-8 (30 mg/ml) | 120 kPa | Self-assembly | [8] |

| DOPA-modified gelatin | - | Tyrosinase-mediated DOPA formation and Fe³⁺ cross-linking | [9] |

Table 2: Mechanical Properties of Peptide-Based Hydrogels.

Signaling Pathways in Wound Healing

DOPA-containing peptides can be functionalized with bioactive motifs, such as the Arg-Gly-Asp (RGD) sequence, to promote cell adhesion, proliferation, and differentiation. The RGD sequence is a well-known ligand for integrin receptors on the cell surface, which play a crucial role in cell-ECM interactions and signaling.

Activation of integrin signaling can trigger downstream pathways that are vital for wound healing and tissue regeneration, such as the MAPK, TGF-β1/SMAD, and NF-κB pathways.[4] For instance, RGD peptides have been shown to protect hepatocytes from apoptosis by activating the β1-integrin-ILK-pAkt survival pathway.[10]

Experimental Protocol: Cell Viability Assay (MTT)

Materials:

-

Cells of interest (e.g., fibroblasts, keratinocytes)

-

Cell culture medium and supplements

-

DOPA-peptide hydrogel or solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment:

-

Remove the culture medium.

-

Add fresh medium containing different concentrations of the DOPA-containing peptide or apply the DOPA-peptide hydrogel to the cells.

-

Include a negative control (cells with medium only) and a positive control (cells treated with a known cytotoxic agent).

-

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition:

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan (B1609692) crystals.

-

-

Solubilization:

-

Carefully remove the medium.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on a plate shaker to ensure complete dissolution.

-

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the negative control.

Applications in Drug Delivery

The ability of DOPA-containing peptides to form hydrogels makes them excellent candidates for controlled drug delivery systems. Drugs can be encapsulated within the hydrogel matrix and released in a sustained manner as the hydrogel degrades or swells.

Controlled Release Mechanisms

Drug release from DOPA-peptide hydrogels can be controlled by several factors:

-

Diffusion: The drug diffuses through the pores of the hydrogel network. The release rate is dependent on the mesh size of the hydrogel, which can be tuned by the cross-linking density.

-

Swelling: As the hydrogel swells, the mesh size increases, facilitating drug release.

-

Degradation: If the hydrogel is biodegradable, the encapsulated drug is released as the polymer network breaks down.

The release kinetics can be tailored to achieve zero-order, first-order, or other desired release profiles by modifying the hydrogel's properties.[11]

Experimental Protocol: In Vitro Drug Release Study

Materials:

-

Drug-loaded DOPA-peptide hydrogel

-

Release medium (e.g., phosphate-buffered saline, PBS)

-

Shaking incubator or water bath

-

Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Hydrogel Preparation: Prepare the DOPA-peptide hydrogel containing a known amount of the drug.

-

Release Study Setup:

-

Place the drug-loaded hydrogel in a container with a known volume of the release medium.

-

Incubate the container at a constant temperature (e.g., 37°C) with gentle agitation.

-

-

Sample Collection: At predetermined time intervals, withdraw a small aliquot of the release medium.

-

Medium Replacement: Immediately replace the withdrawn volume with fresh release medium to maintain sink conditions.

-

Drug Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method.

-

Data Analysis:

-

Calculate the cumulative amount of drug released at each time point.

-

Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

-

The release data can be fitted to various kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[11]

-

Visualization of Key Processes

Experimental Workflow for Surface Modification

The following diagram illustrates a typical workflow for modifying a surface with a DOPA-containing peptide to enhance its biocompatibility.

DOPA Cross-linking Mechanisms

The versatility of DOPA chemistry allows for different cross-linking strategies to form hydrogels.

Conclusion and Future Perspectives

DOPA-containing peptides have emerged as a powerful and versatile class of biomaterials with a wide array of applications. Their unique adhesive properties, biocompatibility, and tunability make them ideal candidates for addressing challenges in medicine and biotechnology. The ability to tailor their properties through peptide sequence design and controlled cross-linking opens up exciting possibilities for the development of next-generation bioadhesives, advanced tissue engineering scaffolds, and sophisticated drug delivery systems.

Future research will likely focus on developing more complex and multi-functional DOPA-based materials. This includes the design of peptides with stimuli-responsive properties, the incorporation of multiple bioactive motifs, and the development of hybrid materials that combine the advantages of DOPA-peptides with other polymers. As our understanding of the intricate chemistry of DOPA continues to grow, so too will the range and sophistication of its applications, bringing us closer to creating synthetic materials that can truly mimic the remarkable functionalities found in nature.

References

- 1. Adhesion Force Measurements Using an Atomic Force Microscope Upgraded with a Linear Position Sensitive Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of bioactive peptides as therapeutic agents for skin wound repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Contribution of DOPA to Substrate–Peptide Adhesion and Internal Cohesion of Mussel-Inspired Synthetic Peptide Films - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adhesive Antimicrobial Peptides Containing 3,4-Dihydroxy-L-Phenylalanine Residues for Direct One-Step Surface Coating - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanical characteristics of beta sheet-forming peptide hydrogels are dependent on peptide sequence, concentration and buffer composition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human gelatin tissue-adhesive hydrogels prepared by enzyme-mediated biosynthesis of DOPA and Fe3+ ion crosslinking - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 10. RGD peptides confer survival to hepatocytes via the beta1-integrin-ILK-pAkt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats [eureka.patsnap.com]

A Comprehensive Technical Guide to Fmoc Solid-Phase Peptide Synthesis

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient and high-purity synthesis of complex peptide chains. Among the various strategies, the 9-fluorenylmethoxycarbonyl (Fmoc) based approach is the most widely adopted method in both research and industrial settings. This guide provides a detailed exploration of the core principles, experimental protocols, and critical considerations of Fmoc SPPS.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc SPPS is a cyclical process that involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[1] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[1][2] The fundamental principle of this methodology is the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids.[1] This orthogonal protection strategy allows for the selective removal of the N-terminal protecting group without affecting the acid-labile protecting groups on the amino acid side chains.[1][3]

The synthesis cycle consists of three primary steps:

-

Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide chain. This is typically achieved by treating the resin with a mild base, most commonly a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][4] The deprotection reaction proceeds via a β-elimination mechanism.[3][5]

-

Washing: Thorough washing of the resin is performed to remove the deprotection reagent and the cleaved Fmoc byproducts. This step is crucial to prevent side reactions in the subsequent coupling step.[1]

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the growing peptide chain. This is facilitated by a coupling reagent.[1]

This cycle is repeated for each amino acid in the peptide sequence.

Experimental Protocols

Resin Preparation

The choice of resin is critical as it dictates the C-terminal functionality of the final peptide.[1]

Protocol for Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add a suitable solvent such as DMF or dichloromethane (B109758) (DCM) (approximately 10 mL per gram of resin).[6]

-

Gently agitate the resin for at least 1-2 hours at room temperature to ensure uniform swelling.[6]

-